Bis(chlorosulfanyl)methane
Description
Bis(chlorosulfanyl)methane (Cl–S–CH₂–S–Cl) is a sulfur-containing organic compound featuring two chlorosulfanyl (–SCl) groups bonded to a central methane carbon. This article focuses on comparing its structural and physicochemical characteristics with similar compounds, leveraging data from crystallography, spectroscopy, and industrial applications.
Properties
CAS No. |
114079-01-5 |
|---|---|
Molecular Formula |
CH2Cl2S2 |
Molecular Weight |
149.1 g/mol |
IUPAC Name |
chlorosulfanylmethyl thiohypochlorite |
InChI |
InChI=1S/CH2Cl2S2/c2-4-1-5-3/h1H2 |
InChI Key |
YXUFPPFTIQOPFR-UHFFFAOYSA-N |
Canonical SMILES |
C(SCl)SCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(chlorosulfanyl)methane typically involves the reaction of methane with sulfur monochloride (S₂Cl₂) under controlled conditions. The reaction can be represented as follows:
CH₄ + 2 S₂Cl₂ → CH₂Cl₂S₂ + 2 HCl
This reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Bis(chlorosulfanyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The chlorosulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(chlorosulfanyl)methane has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of bis(chlorosulfanyl)methane involves its interaction with various molecular targets. The chlorosulfanyl groups can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Key Observations :
- Sulfur Oxidation State : Bis(chlorosulfanyl)methane’s sulfur atoms are in a lower oxidation state (0) compared to sulfinyl (+4) or sulfonyl (+6) analogs. This increases its nucleophilic reactivity, as seen in Bis(2-chloroethylthio)methane, which requires dry storage to prevent hydrolysis .
- Crystal Packing : Sulfinyl and sulfonyl derivatives exhibit stronger intermolecular interactions (e.g., C–H···O in Bis(phenylsulfinyl)methane and 3D hydrogen bonding in Bis(methylsulfonyl)methane ). These interactions are absent in chlorosulfanyl analogs, suggesting lower melting points and higher volatility.
- Steric Effects : Bulky substituents (e.g., phenyl groups) influence molecular conformation. For instance, Bis(phenylsulfinyl)methane shows significant torsion angle variations (-6.66° to -21.70°), contrasting with the near-planar meso stereoisomers .
2.3 Spectroscopic and Thermodynamic Data
- Mass Spectrometry : Bis(phenylsulfonyl)methane’s spectrum (NIST data ) shows fragmentation patterns characteristic of sulfonyl groups, aiding in identification.
- Thermal Stability : Sulfonyl derivatives (e.g., Bis(4-chlorophenylsulfonyl)methane ) exhibit higher decomposition temperatures due to strong dipole-dipole interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
